
2,2'-(Pyridine-2,5-diylidene)dipropanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Pyridine-2,5-diylidene)dipropanedinitrile is an organic compound featuring a pyridine ring substituted at the 2 and 5 positions with dicyanomethylene groups. This compound is part of a broader class of heterocyclic compounds known for their diverse chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pyridine-2,5-diylidene)dipropanedinitrile typically involves the reaction of pyridine derivatives with dicyanomethylene reagents. One common method is the condensation reaction between pyridine-2,5-dicarbaldehyde and malononitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the condensation.
Industrial Production Methods
While specific industrial production methods for 2,2’-(Pyridine-2,5-diylidene)dipropanedinitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Pyridine-2,5-diylidene)dipropanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the dicyanomethylene groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction could produce pyridine derivatives with reduced nitrile groups.
Applications De Recherche Scientifique
2,2’-(Pyridine-2,5-diylidene)dipropanedinitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-(Pyridine-2,5-diylidene)dipropanedinitrile involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or exhibit specific biological activities. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanedinitrile, 2,2’-(2,5-thiophenediylidene)bis-: Similar structure but with a thiophene ring instead of a pyridine ring.
Pyridine-2,5-diol: A dihydroxypyridine with hydroxyl groups at positions 2 and 5.
Uniqueness
2,2’-(Pyridine-2,5-diylidene)dipropanedinitrile is unique due to its specific substitution pattern and the presence of dicyanomethylene groups. This gives the compound distinct electronic properties and reactivity compared to other pyridine derivatives. Its ability to form stable coordination complexes with metal ions also sets it apart from similar compounds.
Propriétés
Numéro CAS |
116195-87-0 |
|---|---|
Formule moléculaire |
C11H3N5 |
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
2-[6-(dicyanomethylidene)pyridin-3-ylidene]propanedinitrile |
InChI |
InChI=1S/C11H3N5/c12-3-9(4-13)8-1-2-11(16-7-8)10(5-14)6-15/h1-2,7H |
Clé InChI |
ACJWZQANACXMFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C#N)C#N)N=CC1=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


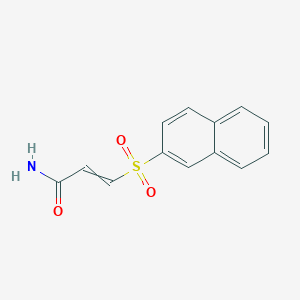
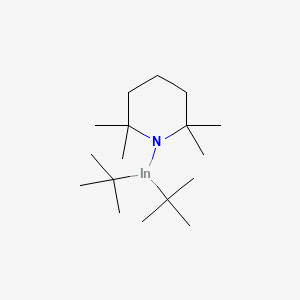
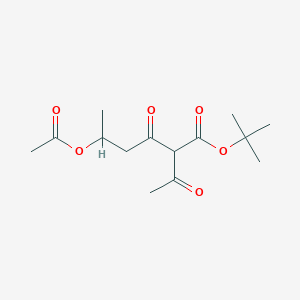
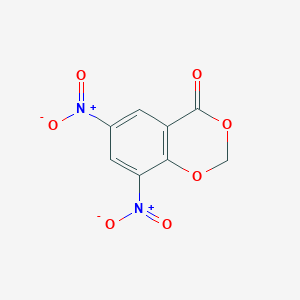
![1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B14293116.png)
![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)
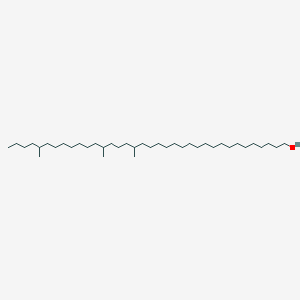




![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)


